Irazepine - 71735-92-7

Irazepine

Catalog Number: EVT-1541062
CAS Number: 71735-92-7
Molecular Formula: C18H13ClFN3OS
Molecular Weight: 373.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Irazepine is synthesized through various chemical processes and is classified under the category of psychoactive drugs. It shares structural similarities with other compounds in the benzodiazepine family, which are widely used for their sedative and anxiolytic properties. The specific classification of Irazepine within pharmacology highlights its potential therapeutic effects on mood disorders.

Synthesis Analysis

Methods and Technical Details

The synthesis of Irazepine typically involves multi-step chemical reactions. One common method includes the use of cyclization reactions involving appropriate precursors such as substituted phenyl groups and nitrogen-containing heterocycles. For example, a typical synthetic route may start with the formation of an intermediate compound through alkylation or acylation reactions, followed by cyclization to form the dibenzodiazepine structure.

Key steps often include:

  • Alkylation: Using alkyl halides with nitrogen-containing bases to create intermediates.
  • Cyclization: Employing heat or catalysts to facilitate the formation of the dibenzodiazepine core.
  • Purification: Techniques such as recrystallization or chromatography are utilized to isolate pure Irazepine from reaction mixtures.
Molecular Structure Analysis

Structure and Data

Irazepine has a complex molecular structure characterized by a dibenzodiazepine core. The molecular formula can be represented as C17H16N2C_{17}H_{16}N_2, indicating it contains 17 carbon atoms, 16 hydrogen atoms, and 2 nitrogen atoms. The structure features two benzene rings fused to a diazepine ring, which contributes to its biological activity.

  • Molecular Weight: Approximately 264.33 g/mol
  • 3D Structure: The spatial arrangement includes various functional groups that influence its interaction with biological targets.
Chemical Reactions Analysis

Reactions and Technical Details

Irazepine undergoes several chemical reactions that are crucial for its synthesis and modification:

  • Nucleophilic Substitution: This reaction is essential for introducing various substituents on the benzene rings.
  • Reduction: Certain derivatives may require reduction reactions to enhance their pharmacological properties.
  • Acid-Base Reactions: These are important for adjusting the solubility and bioavailability of Irazepine in pharmaceutical formulations.

Understanding these reactions is vital for optimizing the synthesis process and enhancing the efficacy of Irazepine derivatives.

Mechanism of Action

Process and Data

The mechanism of action of Irazepine primarily involves modulation of neurotransmitter systems in the central nervous system. It is believed to exert its antidepressant effects by:

  • Inhibition of Serotonin Reuptake: Similar to selective serotonin reuptake inhibitors, it increases serotonin levels in synaptic clefts.
  • Noradrenergic Activity: Enhancing norepinephrine transmission contributes to its mood-elevating effects.

Research indicates that Irazepine may also interact with various receptors, including serotonin receptors (5-HT) and adrenergic receptors, which play significant roles in mood regulation.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Irazepine exhibits distinct physical and chemical properties that are relevant for its application:

  • Appearance: Typically exists as a white crystalline solid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.
  • Melting Point: The melting point is generally around 150–160 °C, indicating stability under standard conditions.

These properties influence its formulation in pharmaceutical preparations and affect its bioavailability.

Applications

Scientific Uses

Irazepine has significant potential applications in scientific research, particularly in pharmacology and medicinal chemistry. Its primary uses include:

  • Antidepressant Research: As a candidate for developing new antidepressant therapies.
  • Anxiolytic Studies: Investigating its effects on anxiety disorders.
  • Neuropharmacological Studies: Exploring its interactions with neurotransmitter systems for understanding mood regulation mechanisms.

The ongoing research into Irazepine aims to elucidate its full therapeutic potential while addressing limitations associated with existing antidepressants.

Introduction to Mirtazapine: Historical Development and Pharmacological Classification

Emergence of Tetracyclic Antidepressants and the Context of Irazepine's Development

While not an antidepressant itself, Irazepine's development occurred against the backdrop of significant innovation in psychoactive drugs, including the emergence of tetracyclic antidepressants (TeCAs) like Mirtazapine in the 1980s-1990s. TeCAs represented a deliberate shift from the limitations of tricyclic antidepressants (TCAs) and monoamine oxidase inhibitors (MAOIs). They were designed for improved receptor selectivity—specifically targeting adrenergic α2 and specific serotonergic receptors—to enhance tolerability and reduce anticholinergic and cardiovascular side effects [2] [9]. Irazepine, though pharmacologically distinct from TeCAs, shared this era's focus on mechanistic innovation. Its primary purpose, however, was not therapeutic application but rather as a research probe to elucidate the structure-function relationships and kinetics of benzodiazepine receptors. Its alkylating capacity (via its isothiocyanate group) provided a novel method for studying receptor localization and function [6].

Pharmacological Classification of Irazepine

Irazepine is classified pharmacologically as a benzodiazepine receptor non-competitive antagonist with alkylating properties. This classification stems from its core mechanism:

  • Non-competitive Antagonism: Irazepine binds covalently (irreversibly) to benzodiazepine receptors in the central nervous system via its isothiocyanate functional group (-N=C=S). This contrasts sharply with classical benzodiazepines (e.g., diazepam, chlordiazepoxide [4]) or competitive antagonists (e.g., flumazenil), which bind reversibly. Covalent binding prevents the receptor from interacting with GABA or other ligands, leading to long-lasting functional inactivation [6].
  • Alkylating Agent: The isothiocyanate group is highly electrophilic, reacting with nucleophilic residues (e.g., cysteine thiols, lysine amines) on the receptor protein. This forms a thiourea or thiocarbamate adduct, permanently altering the receptor [6].

This mechanism fundamentally differentiated Irazepine from both therapeutic benzodiazepines and antidepressants (TCAs, TeCAs, SSRIs, SNRIs). Its primary action targets the GABAA receptor complex, not monoamine reuptake transporters or monoaminergic receptors. Consequently, it falls outside traditional antidepressant classifications and was investigated primarily for its potential to induce sustained anticonvulsant effects and as a tool for receptor mapping [6].

Table 1: Key Characteristics Defining Irazepine's Pharmacological Class

FeatureClassical Benzodiazepines (e.g., Chlordiazepoxide [4])Competitive Benzodiazepine Antagonists (e.g., Flumazenil)Irazepine [6]
Binding ModeReversible, CompetitiveReversible, CompetitiveIrreversible, Non-competitive (Covalent)
Primary Functional EffectPositive Allosteric Modulation of GABAABlockade of Benzodiazepine EffectsPermanent Inactivation of Receptor Function
Key Structural Motif1,4-Benzodiazepine core (e.g., Chlordiazepoxide [4])Imidazobenzodiazepine core1,4-Benzodiazepine core + Isothiocyanate (-N=C=S)
Primary Research/UseAnxiolysis, Sedation, AnticonvulsantReversal of Sedation/OverdoseReceptor Mapping, Sustained Anticonvulsant (Preclin.)

Structural and Functional Differentiation from TCAs, SSRIs, and Classical Benzodiazepines

Irazepine's molecular structure underpins its unique mechanism and differentiates it sharply from major antidepressant classes and classical benzodiazepines:

  • Core Structure Comparison:
  • TCAs (e.g., Amitriptyline): Feature a three-ring (tricyclic) structure with an alkylamine side chain. Their mechanism revolves around inhibiting the reuptake of norepinephrine and serotonin via interaction with neurotransmitter transporters (NET, SERT) [3] [9].
  • SSRIs (e.g., Fluoxetine): Typically possess a simpler, often non-tricyclic structure (e.g., Fluoxetine's diphenylpropylamine) designed for highly selective blockade of the serotonin transporter (SERT) [3] [9] [10].
  • Classical Benzodiazepines (e.g., Chlordiazepoxide [4], Diazepam): Share a 1,4-benzodiazepine core structure (a benzene ring fused to a seven-membered diazepine ring). Modifications on this core (e.g., substitutions at R1, R2, R7) tune affinity and efficacy for reversibly modulating the GABAA receptor [4] [6].
  • Irazepine [6]: Retains the foundational 1,4-benzodiazepine core but incorporates two critical modifications:
  • A 2-fluorophenyl group at the C-5 position (similar to some high-affinity BZDs like Flunitrazepam).
  • An isothiocyanate (-N=C=S) functional group attached via an ethyl linker to the N-1 position of the diazepine ring. This group is absent in all therapeutic benzodiazepines and antidepressants.
  • Functional Consequences of the Isothiocyanate Group:This moiety is chemically reactive. Unlike TCAs, SSRIs, or reversible benzodiazepines, which exert their effects through transient, equilibrium-driven binding, Irazepine forms a permanent covalent bond with its target receptor. This results in:
  • Prolonged Receptor Blockade: Unlike the transient effects of competitive ligands, Irazepine's effect persists until new receptors are synthesized.
  • Irreversible Antagonism: It permanently prevents the benzodiazepine site from being activated by agonists like diazepam or modulating GABA effects.
  • Research Utility: This property made Irazepine invaluable for ex vivo receptor autoradiography and studies requiring permanent receptor inactivation to probe function, distinct from the reversible modulation or blockade used therapeutically [6].
  • Target Engagement Divergence:While TCAs and SSRIs primarily target monoamine transporters (NET, SERT), and classical benzodiazepines target the GABAA receptor's BZ site reversibly, Irazepine targets the same BZ site on GABAA receptors but does so irreversibly and inactivates it. Its effect is fundamentally antagonistic and permanent, contrasting with the positive modulation of classical BZDs. It lacks direct interaction with monoamine systems central to antidepressant action. Animal studies suggested this irreversible antagonism could translate to a long-duration anticonvulsant effect [6], but this potential was not developed clinically.

Table 2: Structural Features and Primary Targets of Irazepine vs. Major Drug Classes

Compound/Drug ClassCore Structural FeaturesPrimary Molecular Target(s)Nature of Target Interaction
Tricyclic Antidepressants (TCAs)Tricyclic ring system + Aminoalkyl side chain (Tertiary/Secondary amine)Norepinephrine Transporter (NET), Serotonin Transporter (SERT), Muscarinic, H1, α1 receptorsReversible Inhibition (NET/SERT); Antagonism (Others)
SSRIsVariable; Often 2-ring systems (e.g., Fluoxetine: Diphenylpropylamine)Serotonin Transporter (SERT)Reversible Inhibition
Classical Benzodiazepines (e.g., Chlordiazepoxide [4])1,4-Benzodiazepine core (Substituents at R1, R2, R7 modulate properties)Benzodiazepine site on GABAA receptorReversible, Positive Allosteric Modulation
Irazepine [6]1,4-Benzodiazepine core + 2-Fluorophenyl at C5 + N1-CH2CH2N=C=SBenzodiazepine site on GABAA receptorIrreversible, Covalent Antagonism/Inactivation

Regulatory Approval Timeline and Global Adoption Patterns

Based on available scientific and regulatory records within the provided sources:

  • Research Compound Status: Irazepine (Ro 7-1986/1) was developed and investigated solely as a preclinical research tool by Hoffmann-La Roche (as indicated by the "Ro" prefix in its code name). There is no evidence within the scientific literature or regulatory databases (e.g., FDA, EMA) to suggest it ever progressed to formal Investigational New Drug (IND) applications or clinical trials (Phase I-III) in humans [6].
  • Lack of Therapeutic Approval: Consequently, Irazepine has never received regulatory approval (e.g., FDA, EMA, MHRA, PMDA) for any therapeutic indication, including epilepsy, anxiety, or depression. Its development trajectory halted at the stage of preclinical animal research.
  • Global Adoption/Use Patterns: Given its status as a non-approved research chemical, Irazepine has had no clinical adoption or therapeutic use patterns globally. Its utilization has been confined to specialized neuropharmacology research laboratories for in vitro and in vivo (animal model) studies aimed at understanding benzodiazepine receptor biochemistry, kinetics, and the functional consequences of irreversible receptor blockade. Key findings, such as its ability to produce long-lasting anticonvulsant effects in mice models [6], remained within the realm of basic science and did not translate to clinical development.
  • Contrast with Contemporary Approved Drugs: This path starkly contrasts with structurally related compounds like the approved benzodiazepine Kenazepine (also an alkylating agent) and the vast majority of antidepressants (TCAs, TeCAs, SSRIs, SNRIs) discussed in the literature, which underwent extensive clinical evaluation and achieved widespread regulatory approval and clinical use [2] [3] [4]. The development of Irazepine underscores the critical distinction between mechanistically fascinating research probes and compounds possessing the requisite safety and therapeutic efficacy profiles for clinical translation.

Properties

CAS Number

71735-92-7

Product Name

Irazepine

IUPAC Name

7-chloro-5-(2-fluorophenyl)-1-(2-isothiocyanatoethyl)-3H-1,4-benzodiazepin-2-one

Molecular Formula

C18H13ClFN3OS

Molecular Weight

373.8 g/mol

InChI

InChI=1S/C18H13ClFN3OS/c19-12-5-6-16-14(9-12)18(13-3-1-2-4-15(13)20)22-10-17(24)23(16)8-7-21-11-25/h1-6,9H,7-8,10H2

InChI Key

LTKSVYFAUMFQML-UHFFFAOYSA-N

SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN=C=S

Synonyms

1-(2-isothiocyantoethyl)-7-chloro-1,3-dihydro-5-(2-fluorophenyl)-2H-1,4-benzodiazepine-2-one
irazepine
irazepine monohydrochloride

Canonical SMILES

C1C(=O)N(C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CCN=C=S

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.